N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzo[d]thiazole ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoro substituents: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Synthesis of the pyrazole ring: This can be done via the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling of the benzo[d]thiazole and pyrazole rings: This step may involve the use of coupling reagents such as EDCI or DCC.
Formation of the carboxamide group: This can be achieved through the reaction of the carboxylic acid derivative with an amine.
Formation of the hydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethylamino group.
Reduction: Reduction reactions may target the carboxamide group or the benzo[d]thiazole ring.
Substitution: The difluoro substituents on the benzo[d]thiazole ring may be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the benzo[d]thiazole or pyrazole rings.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
The unique structural features of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, such as the specific positioning of the difluoro substituents and the carboxamide group, may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5OS.ClH/c1-21(2)6-7-23(15(24)12-4-5-19-22(12)3)16-20-14-11(18)8-10(17)9-13(14)25-16;/h4-5,8-9H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKNTWXPAHDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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